Tetraethyleneglycol Bisibuprofen Ester
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Overview
Description
Tetraethyleneglycol Bisibuprofen Ester: is a compound formed as a byproduct during the esterification of ibuprofen with polyethylene glycol (PEG). This impurity is often found in pharmaceutical formulations, particularly in soft gelatin capsules, where PEG is used as a solvent or plasticizer. The presence of this impurity can affect the stability, efficacy, and safety of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The esterification of ibuprofen with polyethylene glycol (PEG) involves the reaction of ibuprofen with PEG under acidic or basic conditions. The reaction typically occurs in a biphasic system, where the organic phase contains ibuprofen and the aqueous phase contains PEG. The reaction is catalyzed by acids such as sulfuric acid or bases such as sodium hydroxide .
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction is carried out in reactors equipped with stirring mechanisms to ensure proper mixing of the reactants. The reaction temperature is maintained between 60-80°C to facilitate the esterification process. After the reaction, the product is purified using techniques such as distillation or chromatography to remove any unreacted ibuprofen and PEG .
Chemical Reactions Analysis
Types of Reactions: Tetraethyleneglycol Bisibuprofen Ester primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of ibuprofen and PEG .
Common Reagents and Conditions:
Esterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) at temperatures between 60-80°C.
Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at room temperature.
Major Products:
Esterification: this compound
Hydrolysis: Ibuprofen and PEG
Scientific Research Applications
Chemistry: Tetraethyleneglycol Bisibuprofen Ester is used as a model compound in studies investigating the stability and degradation of pharmaceutical formulations. Researchers use this compound to understand the interactions between active pharmaceutical ingredients and excipients .
Biology: In biological studies, this compound is used to investigate the pharmacokinetics and metabolism of esterified ibuprofen derivatives. These studies help in understanding how the body processes and eliminates these compounds .
Medicine: In the medical field, this compound is studied for its potential effects on drug efficacy and safety. Researchers examine how the presence of this impurity influences the therapeutic outcomes of ibuprofen-containing medications .
Industry: In the pharmaceutical industry, this compound is monitored as part of quality control processes. Ensuring that the levels of this impurity are within acceptable limits is crucial for maintaining the safety and efficacy of pharmaceutical products .
Mechanism of Action
The mechanism of action of Tetraethyleneglycol Bisibuprofen Ester is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that esterified derivatives of ibuprofen can undergo hydrolysis to release ibuprofen, which then exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which mediate pain, inflammation, and fever .
Comparison with Similar Compounds
- Ibuprofen Methyl Ester
- Ibuprofen Ethyl Ester
- Ibuprofen Sorbitol Ester
Comparison: Tetraethyleneglycol Bisibuprofen Ester is unique due to its formation with polyethylene glycol, which imparts different physicochemical properties compared to other ibuprofen esters. For example, Ibuprofen Methyl Ester and Ibuprofen Ethyl Ester are smaller molecules and may have different solubility and stability profiles. Ibuprofen Sorbitol Ester, on the other hand, is formed with sorbitol and is used to enhance the solubility of ibuprofen in aqueous solutions .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethoxy]ethoxy]ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7/c1-25(2)23-29-7-11-31(12-8-29)27(5)33(35)40-21-19-38-17-15-37-16-18-39-20-22-41-34(36)28(6)32-13-9-30(10-14-32)24-26(3)4/h7-14,25-28H,15-24H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAGFSUIHFAIRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCOCCOCCOCCOC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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